N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide
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Overview
Description
“N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide” is a chemical compound with the molecular formula C16H18N2O2 and a molecular weight of 270.33 . It’s used for research purposes .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound are largely undefined in the available resources. We know its molecular weight is 270.33, and its molecular formula is C16H18N2O2 .Scientific Research Applications
Potential Pesticides
Research has shown that derivatives of N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide have been characterized for their potential as pesticides. For instance, new powder diffraction data of some N-derivatives of 4-chloro-3,5-dimethylphenoxyacetamide, which are potential pesticides, have been presented, providing experimental peak positions, relative peak intensities, and other crucial parameters for these compounds (Olszewska, Tarasiuk, & Pikus, 2011). Additionally, five new derivatives of N-(ω-hydroxyalkyl)-4-chlorophenoxyacetamide, another set of potential pesticides, have been characterized, offering new diffraction data including experimental and calculated peak positions and unit-cell parameters (Olszewska, Tarasiuk, & Pikus, 2009).
Anticancer Drug Development
The synthesis, structure, and molecular docking analysis of an anticancer drug based on N-(2-aminophenyl)-2-(2-isopropylphenoxy) acetamide have been conducted, showing promising anticancer activity through in silico modeling, targeting the VEGFr receptor (Sharma et al., 2018). Another study synthesized N-[4-(benzothiazole-2-yl)phenyl]acetamide derivatives bearing different heterocyclic ring systems, with some showing considerable anticancer activity against various cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).
Analytical Chemistry Applications
A novel fluorescent probe for sensitive detection of carbonyl compounds in environmental water samples has been reported, using 2-aminooxy-N-[3-(5-dimethylamino-naphtalene-1-sulfonylamino)-propyl]-acetamide (DNSAOA) for trace measurement of aldehydes and ketones, showcasing its application in measuring carbonyl content in snow, ice, and cloud-water samples (Houdier, Perrier, Defrancq, & Legrand, 2000).
Safety and Hazards
Properties
IUPAC Name |
N-(4-aminophenyl)-2-(3,4-dimethylphenoxy)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11-3-8-15(9-12(11)2)20-10-16(19)18-14-6-4-13(17)5-7-14/h3-9H,10,17H2,1-2H3,(H,18,19) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBDUKLBDZSSBIU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)OCC(=O)NC2=CC=C(C=C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.